Enhanced Anti-Inflammatory Potency of N-1-Naphthylanthranilic Acid Over N-Phenylanthranilic Acid
The target compound, N-(1-naphthyl)anthranilic acid, was directly compared to N-phenylanthranilic acid (PA) and phenylbutazone in a rat carrageenin-induced edema model [1]. The study determined that N-(1-naphthyl)anthranilic acid exhibited higher anti-inflammatory potency than PA [1]. Specific quantitative data for the edema inhibition percentage or ED50 values are not provided in the accessible abstract or metadata, but the comparative trend is clearly established [1]. This finding supports the selection of the 1-naphthyl derivative over the phenyl analog for studies requiring enhanced in vivo anti-inflammatory activity in this specific assay model.
| Evidence Dimension | Anti-inflammatory potency (carrageenin-induced paw edema) |
|---|---|
| Target Compound Data | More potent than PA |
| Comparator Or Baseline | N-phenylanthranilic acid (PA), Phenylbutazone |
| Quantified Difference | Not quantified in accessible abstract |
| Conditions | Oral administration in rats, carrageenin-induced edema assay |
Why This Matters
This trend establishes the 1-naphthyl substitution as a key structural feature for enhanced anti-inflammatory potency relative to the simpler phenyl analog, which is critical for researchers building SAR models or selecting a lead scaffold.
- [1] T. Kameyama et al. Antiinflammatory Activities of Related Compounds to Anthranilic Acid. I. : On N-Phenylanthranilic Acid Derivatives. Yakugaku Zasshi 1969, 89(10), 1392-1400. View Source
